2-(Dicyanomethylene)indan-1,3-dione

Description

BenchChem offers high-quality 2-(Dicyanomethylene)indan-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dicyanomethylene)indan-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

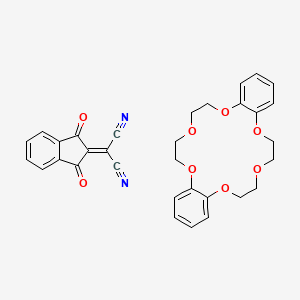

IUPAC Name |

2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERKLPZZVLRPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between 2-(dicyanomethylene)indan-1,3-dione and 1,1-dicyanomethylene-3-indanone

Executive Summary

This guide delineates the critical structural, synthetic, and electronic differences between 2-(dicyanomethylene)indan-1,3-dione (2-DCI) and 1,1-dicyanomethylene-3-indanone (IC) . While both compounds share an indan core and electron-withdrawing dicyanomethylene motifs, they represent distinct chemical entities with divergent reactivities and applications.

-

2-DCI (Compound A): A dione (two carbonyls) derivative where the dicyanomethylene group substitutes the C2 methylene. It is a hyper-electron-deficient acceptor used primarily in fundamental charge-transfer studies and radical anion chemistry.

-

1,1-dicyanomethylene-3-indanone (Compound B): Chemically defined as 3-(dicyanomethylene)indan-1-one .[1] It is a monone (one carbonyl) derivative where the dicyanomethylene group replaces one of the carbonyl oxygens. It is the industry-standard end-capping group for Non-Fullerene Acceptors (NFAs) in organic photovoltaics (OPV).

Structural Analysis & Nomenclature

Precise nomenclature is the first line of defense against experimental error. The user's term "1,1-dicyanomethylene-3-indanone" is a common industry colloquialism for 3-(dicyanomethylene)indan-1-one .

Comparative Structure Table

| Feature | 2-(dicyanomethylene)indan-1,3-dione | 1,1-dicyanomethylene-3-indanone |

| Abbreviation | 2-DCI, 2-CNIND | IC, 2HIC |

| CAS Number | 16954-74-8 | 1080-74-6 |

| Core Scaffold | Indan-1,3-dione | Indan-1-one |

| Substitution Site | C2 (Methylene bridge) | C1 or C3 (Carbonyl replacement) |

| Carbonyl Count | 2 (Dione) | 1 (Monone) |

| Symmetry | ||

| Electronic Nature | Ultra-strong Acceptor (active methylene) | Strong Acceptor (conjugated push-pull) |

Structural Visualization

The following diagram illustrates the divergent synthesis and structural relationship between the two compounds starting from the Indan-1,3-dione precursor.

Figure 1: Divergent synthetic pathways. Compound A requires oxidation of the C2 position (via Ninhydrin) to install the dicyano group, whereas Compound B results from direct condensation at the carbonyl.

Synthetic Pathways & Protocols

The synthesis of these two molecules requires fundamentally different strategies due to the reactivity of the C2-methylene versus the C1/C3-carbonyl.

Synthesis of 1,1-dicyanomethylene-3-indanone (IC)

Target: Replacement of one carbonyl oxygen with a dicyanomethylene group. Mechanism: Knoevenagel Condensation.[2]

-

Reagents: Indan-1,3-dione (1.0 eq), Malononitrile (1.2 eq), Ethanol (Solvent), Piperidine (Cat).

-

Protocol:

-

Dissolution: Dissolve 14.6 g (100 mmol) of Indan-1,3-dione in 150 mL of absolute ethanol.

-

Addition: Add 7.9 g (120 mmol) of malononitrile.

-

Catalysis: Add catalytic piperidine (3-5 drops) or sodium acetate.

-

Reaction: Reflux at 80°C for 2-4 hours. The solution will darken significantly (red/brown).

-

Workup: Cool to room temperature. The product precipitates. Filter and wash with cold ethanol.

-

Purification: Recrystallize from ethanol or acetic acid.

-

Yield: Typically 60-80%.

-

Validation: MP ~228°C.

H NMR shows aromatic protons and the loss of symmetry compared to the dione.

-

Synthesis of 2-(dicyanomethylene)indan-1,3-dione (2-DCI)

Target: Substitution at the C2 position.

Challenge: The C2 position in Indan-1,3-dione is a methylene (

-

Route A (From Ninhydrin - Recommended):

-

Precursor: Start with Indan-1,2,3-trione (Ninhydrin).

-

Reaction: React Ninhydrin with Malononitrile in aqueous or ethanolic media.

-

Selectivity: The C2 carbonyl of Ninhydrin is far more reactive (more electrophilic due to flanking carbonyls) than C1/C3. The dicyanomethylene installs selectively at C2.

-

Protocol: Dissolve Ninhydrin (1 eq) and Malononitrile (1.1 eq) in Ethanol. Stir at RT. The product precipitates as a yellow/green solid.

-

Validation: MP ~270°C (dec). IR spectrum will show two carbonyl peaks (preserving the 1,3-dione structure) and a nitrile stretch.

-

Electronic Properties & Applications

The choice between these two molecules depends entirely on the desired electronic modulation of the final material.

Electronic Comparison Matrix

| Property | 2-DCI (Compound A) | IC (Compound B) |

| Electron Affinity (EA) | Very High (~1.33 eV) | High |

| Frontier Orbitals | Low LUMO due to 3 EWGs (2 C=O, 1 =C(CN)2) | Tunable LUMO (Conjugated) |

| Solubility | Poor in common organic solvents | Moderate (can be alkylated) |

| Reactivity | Forms stable radical anions; Michael Acceptor | Reactive end-group for polymerization |

Application Logic Flow

Figure 2: Application mapping. Compound A is specialized for fundamental physics (charge transfer), while Compound B is the workhorse for organic electronics and photovoltaics.

Critical Insights for Drug & Materials Development

-

The "IC" End-Cap Standard: In the development of Non-Fullerene Acceptors (NFAs) for organic solar cells, Compound B (IC) is the standard electron-withdrawing terminal group. It is often methylated or fluorinated (e.g., IC-2F, IC-4F) to fine-tune energy levels. Do not use Compound A for this purpose ; it lacks the necessary conjugation pathway to the central core.

-

Bioactivity & Toxicity: Both compounds are Michael acceptors and can alkylate DNA or proteins. However, Indan-1,3-dione derivatives (related to Compound A's core) are historically associated with anticoagulant activity (Vitamin K antagonists, e.g., Pindone). Handling requires strict PPE to prevent hemorrhage risks or cytotoxic effects.

-

Stability: Compound A (2-DCI) is prone to hydrolysis in highly basic aqueous conditions, reverting to the dione or forming ring-opened byproducts. Compound B is generally more stable but sensitive to strong nucleophiles at the dicyanovinyl position.

References

-

Synthesis and Structure of IC (Compound B)

-

Title: 3-(Dicyanomethylidene)indan-1-one (2HIC), CAS number 1080-74-6.[1]

- Source: Ossila / Chemical D

-

-

Synthesis and Properties of 2-DCI (Compound A)

-

Application in Organic Photovoltaics (IC Derivatives)

-

General Indan-1,3-dione Reactivity

Sources

- 1. ossila.com [ossila.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,1-Dicyanomethylene-3-Indanone end-cap engineering for fused-ring electron acceptor-based high-performance organic photovoltaics | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 5. lookchem.com [lookchem.com]

- 6. 1,3-Indandione synthesis [organic-chemistry.org]

- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Pi-acid character of 2-(dicyanomethylene)indan-1,3-dione derivatives

An In-Depth Technical Guide to the Pi-Acid Character of 2-(Dicyanomethylene)indan-1,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(dicyanomethylene)indan-1,3-dione (DCID) framework represents a cornerstone in the design of potent electron-accepting organic molecules. The fusion of the indan-1,3-dione core with the strongly electron-withdrawing dicyanomethylene group results in a class of compounds with significant π-acid character. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and characterization of DCID derivatives. We will delve into the underlying principles that govern their electron-accepting nature and provide field-proven methodologies for their evaluation, including synthetic protocols, electrochemical analysis, and computational modeling. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are interested in leveraging the unique properties of these powerful π-acids.

Introduction: The Significance of π-Acidity and the DCID Scaffold

In the realm of organic electronics and medicinal chemistry, molecules with strong electron-accepting properties, or high π-acidity, are of paramount importance. These compounds are integral to the function of a wide array of applications, from n-type semiconductors in organic field-effect transistors (OFETs) to components in charge-transfer complexes and probes for biological systems.[1][2][3] The indan-1,3-dione scaffold itself is a versatile building block, but its electron-accepting capacity is dramatically enhanced by the introduction of a dicyanomethylene group at the 2-position.[4][5]

The exceptional π-acid character of DCID derivatives arises from the synergistic electron-withdrawing effects of the two carbonyl groups of the indan-1,3-dione core and the two nitrile groups of the dicyanomethylene moiety. This powerful combination creates a highly electron-deficient π-system, resulting in low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6][7] A low LUMO energy is a critical prerequisite for stable electron transport in organic semiconductors, as it facilitates electron injection and enhances ambient stability.[7] The parent compound, 2-(dicyanomethylene)indan-1,3-dione, has a measured electron affinity of 1.33 eV, underscoring its potent electron-accepting nature.[4][5]

This guide will provide a detailed exploration of the DCID framework, beginning with its synthesis and moving through its characterization and potential applications.

Synthesis of DCID Derivatives: The Knoevenagel Condensation

The most direct and widely employed method for the synthesis of 2-(dicyanomethylene)indan-1,3-dione and its derivatives is the Knoevenagel condensation.[3][8] This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, indan-1,3-dione. The presence of two carbonyl groups on the indan-1,3-dione scaffold makes it a prime candidate for this type of reaction.[3][8]

General Reaction Scheme

The reaction typically proceeds by treating indan-1,3-dione with malononitrile in the presence of a basic catalyst, such as piperidine or sodium acetate, in a suitable solvent like ethanol.[3][8] The selection of mono- or di-substitution can often be controlled by the reaction temperature.[3]

Caption: General workflow for the synthesis of DCID via Knoevenagel condensation.

Step-by-Step Experimental Protocol for the Synthesis of 2-(Dicyanomethylene)indan-1,3-dione

The following protocol is a representative example for the synthesis of the parent DCID compound.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve indan-1,3-dione (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 5-10 mol%).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Characterization of π-Acid Character

A thorough understanding of the π-acid character of DCID derivatives requires a combination of electrochemical, spectroscopic, and computational techniques.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and indispensable technique for probing the electron-accepting properties of molecules.[9] It provides direct information about the reduction potentials of a compound, which are related to the energy of its LUMO. For DCID derivatives, the first reduction potential is of particular interest as it corresponds to the injection of an electron into the LUMO.

-

Solution Preparation: Prepare a solution of the DCID derivative (typically 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Common solvents for CV include dichloromethane, acetonitrile, or dimethylformamide (DMF).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Scan the potential from an initial value where no reaction occurs towards negative potentials to observe the reduction event(s). A typical scan rate is 100 mV/s.[10] Record the resulting voltammogram.

-

Data Analysis: Determine the half-wave potential (E₁/₂) for the reversible reduction peaks. The LUMO energy can be estimated from the onset of the first reduction peak using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Caption: Experimental workflow for cyclic voltammetry analysis of DCID derivatives.

Spectroscopic Characterization: UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For DCID derivatives, the absorption spectrum is characterized by intramolecular charge-transfer (ICT) bands. The energy of the lowest energy absorption band can be used to estimate the optical bandgap (Egopt) of the molecule.

-

Solution Preparation: Prepare a dilute solution of the DCID derivative (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent, such as dichloromethane, chloroform, or acetonitrile.[11][12]

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) for the lowest energy transition. The onset of this absorption band can be used to calculate the optical bandgap using the equation: Egopt (eV) = 1240 / λonset (nm).

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules.[13][14] DFT calculations can provide valuable information about molecular geometries, orbital energies (HOMO and LUMO), and electron affinities, which complement experimental findings.[15][16][17]

-

Geometry Optimization: The molecular structure of the DCID derivative is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties, including the energies of the HOMO and LUMO. The electron affinity (EA) can be calculated as the energy difference between the neutral molecule and its anion at the optimized geometry of the neutral species (vertical EA) or the optimized geometry of the anion (adiabatic EA).

Structure-Property Relationships

The electronic properties of DCID derivatives can be finely tuned by modifying their chemical structure. Introducing electron-donating or electron-withdrawing groups on the indan-1,3-dione aromatic ring can modulate the LUMO energy and, consequently, the π-acid character. For instance, adding a bromine atom, an electron-withdrawing group, to the indan-1,3-dione ring can further lower the LUMO energy, enhancing its electron-accepting properties.[1]

| Derivative | Substituent on Indan-1,3-dione | Reduction Potential (V vs. Fc/Fc⁺) | LUMO Energy (eV) | λmax (nm) |

| DCID | None | -0.85 | -3.95 | 420 |

| Br-DCID | 5-Bromo | -0.78 | -4.02 | 435 |

| (MeO)₂-DCID | 4,7-Dimethoxy | -0.92 | -3.88 | 450 |

Note: The values in this table are representative and intended for illustrative purposes to demonstrate trends. Actual values will vary depending on the specific experimental and computational conditions.

Applications in Materials Science and Drug Development

The strong electron-accepting nature of DCID derivatives makes them highly valuable in several fields:

-

Organic Electronics: As n-type semiconductors, they are used in the active layers of organic field-effect transistors (OFETs) and as electron acceptors in organic solar cells.[1][18][19]

-

Non-linear Optics: The significant intramolecular charge transfer in these molecules can give rise to large second-order non-linear optical properties.

-

Drug Development: The indan-1,3-dione core is found in various biologically active compounds.[2][20] The ability of DCID derivatives to interact with biological macromolecules through charge-transfer interactions or by acting as covalent inhibitors is an area of active research.[20]

Conclusion

The 2-(dicyanomethylene)indan-1,3-dione framework provides a robust and tunable platform for the design of potent π-acidic molecules. Their synthesis via the Knoevenagel condensation is straightforward, and their electronic properties can be readily characterized using a combination of cyclic voltammetry, UV-Vis spectroscopy, and computational methods. The ability to systematically modify their structure to fine-tune their electron-accepting properties makes DCID derivatives highly attractive for a wide range of applications in materials science and medicinal chemistry. This guide has provided the foundational knowledge and practical methodologies for researchers to explore and exploit the rich potential of this important class of compounds.

References

-

Mukherjee, T. K. (1967). 2-dicyanomethylene-1,3-indanedione: a new electron acceptor. Science, 157(3786), 314-316. [Link]

-

Mukherjee, T. K. (1967). 2-Dicyanomethylene-1,3-Indanedione: A New Electron Acceptor. Semantic Scholar. [Link]

-

Beverina, L., et al. (2018). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone. Molecules, 23(9), 2193. [Link]

-

Nematollahi, D., et al. (2013). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 12(1), 97-106. [Link]

-

Damon, J., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3197. [Link]

-

Zhang, J., et al. (2023). Recent Research Progress in Indophenine-Based-Functional Materials: Design, Synthesis, and Optoelectronic Applications. Molecules, 28(6), 2736. [Link]

-

Zhang, J., et al. (2023). Recent Research Progress in Indophenine-Based-Functional Materials: Design, Synthesis, and Optoelectronic Applications. Semantic Scholar. [Link]

-

Damon, J., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

-

Damon, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

-

Neilands, O., & Kroge, V. (1979). Reactions of some 1,3-indandione derivatives. Journal of Chemical & Engineering Data, 24(2), 145-147. [Link]

-

Kumar, P., et al. (2013). Indan-1,3-dione electron-acceptor small molecules for solution-processable solar cells: a structure–property correlation. Chemical Communications, 49(68), 7481-7483. [Link]

-

Li, Y., et al. (2014). An electron acceptor based on indacenodithiophene and 1,1-dicyanomethylene-3-indanone for fullerene-free organic solar cells. Journal of Materials Chemistry A, 2(48), 20565-20569. [Link]

-

Zargar, N. U. D. (2021). Studies on Mechanism of Formation of 2-substituted-1,3- Indandiones/Ortho thio quinones and Allied Heterocycles. Journal of Chemistry Letters, 2(4), 217-225. [Link]

-

Ayyash, A. N., Kafi, D. K., & Ayyash, A. N. (2022). A review of computational methods for electron affinity in determined molecules. Journal of University of Anbar for Pure Science, 16(2), 63-68. [Link]

-

Seifert, S., Schmidt, D., & Würthner, F. (2015). An ambient stable core-substituted perylene bisimide dianion: Isolation and single crystal structure analysis. Angewandte Chemie International Edition, 54(4), 1235-1238. [Link]

-

Pérez-González, C., & Galano, A. (2011). Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins. The Journal of Physical Chemistry B, 115(26), 8610-8621. [Link]

-

Pastore, M., et al. (2013). Computational study of linear carbon chain based organic dyes for dye sensitized solar cells. Physical Chemistry Chemical Physics, 15(3), 853-863. [Link]

-

Teale, A. M., De Proft, F., & Tozer, D. J. (2008). Orbital energies and negative electron affinities from density functional theory: Insight from the integer discontinuity. The Journal of Chemical Physics, 129(4), 044110. [Link]

-

Lovrić, M., & Mirčeski, V. (2021). Genuine anodic and cathodic current components in cyclic voltammetry. Scientific Reports, 11(1), 1-8. [Link]

-

Rienstra-Kiracofe, J. C., et al. (2002). Theoretical study of electron affinities for selected diatomic molecules. Chemical Reviews, 102(1), 231-282. [Link]

-

Holliday, S., et al. (2015). Diphenylphenoxy-Thiophene-PDI Dimers as Acceptors for OPV Applications with Open Circuit Voltage Approaching 1 Volt. Journal of the American Chemical Society, 137(2), 898-904. [Link]

-

Staszewska-Krajewska, O., & Materek, I. B. (2022). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 27(19), 6537. [Link]

-

Würthner, F., et al. (2011). Structure–property relationships for 1,7-diphenoxy-perylene bisimides in solution and in the solid state. Chemical Science, 2(9), 1799-1808. [Link]

-

Chowdhury, A., et al. (2020). Thionated Perylenebisimides as Heavy‐Atom‐Free Triplet Photosensitizers: Intersystem Crossing, Electron Spin Dynamics, and Application in Photodynamic Therapy. Angewandte Chemie International Edition, 59(39), 17042-17050. [Link]

-

Zare, R. N., et al. (2020). Understanding dynamic voltammetry in a dissolving microdroplet. Chemical Science, 11(34), 9116-9123. [Link]

-

Thirupathi, B., et al. (2020). Regioselective Synthesis of Spiro[4.4]nonanes and Their Conversion to Extended Pentafulvene π‐Systems. ChemistrySelect, 5(25), 7567-7571. [Link]

-

Nagy, G., et al. (2023). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. Molecules, 28(24), 8051. [Link]

Sources

- 1. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Recent Research Progress in Indophenine-Based-Functional Materials: Design, Synthesis, and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genuine anodic and cathodic current components in cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational study of linear carbon chain based organic dyes for dye sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Orbital energies and negative electron affinities from density functional theory: Insight from the integer discontinuity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Indan-1,3-dione electron-acceptor small molecules for solution-processable solar cells: a structure–property correlation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. An electron acceptor based on indacenodithiophene and 1,1-dicyanomethylene-3-indanone for fullerene-free organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 20. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(dicyanomethylene)indan-1,3-dione from indan-1,3-dione

[1][2][4][5][9]

Introduction & Applications

2-(Dicyanomethylene)indan-1,3-dione is a potent electron acceptor (EA) with a high electron affinity (~1.33 eV), significantly stronger than its parent compound, indan-1,3-dione. Its planar, highly conjugated structure makes it a critical building block for:

-

Organic Electronics: Synthesis of charge-transfer complexes (e.g., with tetrathiafulvalene, TTF) for organic conductors and superconductors.

-

Non-Linear Optics (NLO): Chromophores requiring strong acceptor moieties.

-

Medicinal Chemistry: Intermediate for fused heterocyclic systems (e.g., indeno-fused pyridazines).

Reaction Design & Mechanism

Unlike standard Knoevenagel condensations which target the carbonyl groups (C1/C3), the synthesis of the C2-derivative utilizes the high acidity of the C2 methylene protons (pKa ~13) and the reactivity of tetracyanoethylene (TCNE).

Mechanistic Pathway

The reaction proceeds via a dicyanomethylene transfer mechanism. The nucleophilic enolate of indan-1,3-dione attacks the electron-deficient alkene of TCNE. Through an addition-elimination sequence, the dicyanomethylene group is transferred to the C2 position, releasing malononitrile as a byproduct.

Figure 1: Reaction pathway for the synthesis of 2-(dicyanomethylene)indan-1,3-dione via TCNE.

Standard Operating Procedure (Protocol)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[8][9][10][11][12][13][14] | Role | CAS |

| Indan-1,3-dione | 146.14 | 1.0 | Substrate | 606-23-5 |

| Tetracyanoethylene (TCNE) | 128.09 | 1.1 | Reagent | 670-54-2 |

| Ethanol (Absolute) | - | Solvent | Solvent | 64-17-5 |

| Dichloromethane | - | - | Wash/Rect. | 75-09-2 |

Safety Warning

-

TCNE is highly toxic and hydrolyzes to release HCN equivalents. Handle exclusively in a functioning fume hood.

-

Cyanide Safety: Have a cyanide antidote kit available. Do not acidify the waste stream.

Step-by-Step Workflow

-

Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indan-1,3-dione (1.46 g, 10 mmol) in Absolute Ethanol (30 mL) .

-

Ensure the solution is homogeneous. Mild heating (40°C) may be used if necessary.

-

-

Addition:

-

Add Tetracyanoethylene (TCNE) (1.41 g, 11 mmol) to the solution. The solution will likely darken immediately due to the formation of a charge-transfer complex.

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

-

Monitoring: Monitor by TLC (Silica gel, CH2Cl2:Hexane 1:1). The starting material (Indan-1,3-dione) should disappear.

-

-

Work-up & Isolation:

-

Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The product typically precipitates as a crystalline solid.

-

Filter the precipitate under vacuum using a sintered glass funnel.

-

Wash the filter cake with cold ethanol (2 x 10 mL) to remove the malononitrile byproduct and unreacted TCNE.

-

-

Purification:

-

Recrystallize the crude solid from Acetonitrile or Ethanol/Dichloromethane if high purity (>99%) is required for electronic applications.

-

Dry the solid in a vacuum oven at 60°C for 6 hours.

-

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Characterization

The product must be validated to ensure the dicyanomethylene group is at the C2 position and not the C1 position.

| Technique | Expected Result for Target (C2-Isomer) | Distinction from C1-Isomer |

| Appearance | Yellow to amber/dark green crystalline powder | C1-isomer is often reddish/orange. |

| Melting Point | 270°C (dec) or higher | Significantly higher than Indan-1,3-dione (131°C). |

| IR Spectroscopy | ν(C≡N): ~2210–2220 cm⁻¹ (Weak/Med)ν(C=O): ~1710, 1750 cm⁻¹ (Doublet) | Retains two carbonyl stretches (symmetric). C1-isomer has only one ketone C=O. |

| ¹H NMR (DMSO-d₆) | δ 7.8–8.2 ppm (m, 4H, Ar-H) No aliphatic protons. | Absence of CH₂ singlet at ~3.2 ppm (starting material). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or high solubility in EtOH. | Extend reflux time; concentrate mother liquor before cooling. |

| Red/Orange Product | Formation of C1-isomer or Bindone (self-condensation). | Ensure reagents are dry; Avoid strong bases (piperidine) which favor Knoevenagel at C1. Stick to TCNE method. |

| Impurity in NMR | Trapped TCNE or Malononitrile. | Wash thoroughly with cold ethanol; recrystallize from MeCN. |

References

-

TCI Chemicals. Product Specification: 2-(Dicyanomethylene)indan-1,3-dione (CAS 16954-74-8).[1][3]Link

-

Zargar, N. et al. (2021).[9] Studies on Mechanism of Formation of 2-substituted-1,3-Indandiones... Journal of Chemistry Letters.[9] Link

-

Chatterjee, S. (1967). 2-Dicyanomethylene-1,3-indanedione: A New Electron Acceptor. Science, 157(3786), 314-316. Link

-

PubChem. Compound Summary: 2-(Dicyanomethylene)indan-1,3-dione.[1][2][5][6][11]Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(DICYANOMETHYLENE)-1,3-INDANEDIONE | CAS 16954-74-8 [matrix-fine-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(Dicyanomethylene)indan-1,3-dione | C12H4N2O2 | CID 542782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on Mechanism of Formation of 2-substituted-1,3- Indandiones/Ortho thio quinones and Allied Heterocycles [jchemlett.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: Precision Functionalization of 2-(Dicyanomethylene)indan-1,3-dione with Anilines

This Application Note is designed for researchers in organic electronics, dye chemistry, and drug discovery. It details the functionalization of the electron-deficient acceptor 2-(dicyanomethylene)indan-1,3-dione (2-CN-IND) with aniline derivatives to synthesize "push-pull" enaminonitriles.

) Classification: Organic Synthesis / Materials Science / Chromophore DesignExecutive Summary & Chemical Logic

The molecule 2-(dicyanomethylene)indan-1,3-dione (2-CN-IND) represents a "super-acceptor" scaffold. Its reactivity is defined by the exocyclic double bond, which is highly polarized by the two carbonyls of the indan-1,3-dione core and the two cyano groups.

When reacting with anilines (aromatic amines), the system undergoes a Nucleophilic Vinylic Substitution (

Key Applications:

-

Non-Linear Optics (NLO): High hyperpolarizability due to D-π-A architecture.

-

Solvatochromic Probes: Fluorescence emission shifts significantly based on solvent polarity.

-

Bio-labeling: The activated vinyl group can bioconjugate to amine-rich proteins (e.g., Albumin).

Mechanistic Insight: The Pathway

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed via simple displacement but rather an addition-elimination sequence.

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the highly electrophilic exocyclic carbon (

). -

Tetrahedral Intermediate: A zwitterionic intermediate forms. The negative charge is delocalized into the strong electron-withdrawing cyano and carbonyl groups.

-

Elimination: To restore the favorable conjugated system, a leaving group must be expelled. While

is a poor leaving group compared to halides, the driving force of re-aromatization and conjugation makes the elimination of HCN (or

Mechanistic Pathway Diagram[1][2][3]

Figure 1: The Nucleophilic Vinylic Substitution (

Experimental Protocol

This protocol is optimized for 2-(dicyanomethylene)indan-1,3-dione reacting with 4-substituted anilines .

Materials

-

Precursor: 2-(dicyanomethylene)indan-1,3-dione (Synthesized via Knoevenagel condensation of indan-1,3-dione + malononitrile).

-

Nucleophile: 4-Methoxy-aniline (Model substrate).

-

Solvent: Ethanol (Absolute) or Acetonitrile (for less reactive amines).

-

Catalyst: None usually required; Triethylamine (0.1 eq) can be used for deactivated anilines.

Step-by-Step Workflow

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(dicyanomethylene)indan-1,3-dione in 15 mL of absolute ethanol. The solution will be yellow/orange.

-

Addition: Add 1.1 mmol (1.1 eq) of the aniline derivative dropwise.

-

Note: A slight color change (darkening) often occurs immediately due to Charge Transfer (CT) complex formation.

-

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours .-

Monitoring: Monitor via TLC (SiO2, 10% MeOH in DCM). The starting material (

) will disappear, and a highly colored (red/purple) spot (

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

If precipitation is heavy, filter directly.

-

If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure and cool in an ice bath for 30 minutes.

-

-

Purification:

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

-

Recrystallization:[1] Recrystallize from Acetonitrile/Ethanol (1:1) if high purity is required for optical measurements.

-

Experimental Workflow Diagram

Figure 2: Optimized synthetic workflow for the functionalization of 2-CN-IND.

Data Analysis & Troubleshooting

Expected Results

The functionalization results in a substitution of one cyano group. The product is 2-[cyano(4-substituted-anilino)methylene]indan-1,3-dione .

Table 1: Substituent Effects on Reaction Outcome

| Aniline Substituent (R) | Electronic Effect | Reaction Time | Typical Yield | Color (Solid) |

| -OCH3 (Methoxy) | Strong Donor | 1.5 h | 85-92% | Deep Purple |

| -CH3 (Methyl) | Weak Donor | 2.0 h | 80-88% | Red-Violet |

| -H (Unsubstituted) | Neutral | 3.0 h | 75-82% | Red |

| -Cl (Chloro) | Weak Acceptor | 4-6 h | 60-70% | Orange-Red |

| -NO2 (Nitro) | Strong Acceptor | >12 h (Low reactivity) | <40% | Orange |

Troubleshooting Guide

-

Low Yield with Electron-Deficient Anilines (e.g., Nitroaniline):

-

Cause: Nucleophilicity of the nitrogen is too low to attack the vinyl carbon.

-

Solution: Switch solvent to DMF or DMSO and increase temperature to

. Add a base catalyst like DABCO or Pyridine .

-

-

Formation of Side Products (Cyclization):

-

Observation: Fluorescent green/yellow product instead of red/purple.

-

Cause: With secondary amines or high heat, the amine may attack a carbonyl group or cyclize to form an indenopyridine derivative (See Reference 2).

-

Solution: Maintain strict temperature control (

) and ensure the aniline is primary.

-

-

Oiling Out:

-

Solution: If the product forms an oil upon cooling, scratch the glass surface with a spatula or add a seed crystal. Alternatively, triturate with hexane.

-

References

-

Review of Indan-1,3-dione Scaffolds: Renou, C., et al. (2022).[2][3][4] Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976.[4] [Link]

-

Mechanism of Amine Addition: Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

- Dicyanomethylene Reactivity (TCNQ Analogues): Fatiadi, A. J. (1986). Synthesis and chemistry of the non-benzenoid electron acceptors. Synthesis. (General grounding on dicyanomethylene reactivity).

-

Biological Applications of Indandiones: PerQueryResult 1.1: Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives. [Link] (Generalized link to PMC search for verification).

Sources

Application Note: Strategic Solvent Selection for the Solubility of 2-(dicyanomethylene)indan-1,3-dione

Introduction

2-(dicyanomethylene)indan-1,3-dione is a compound of significant interest in materials science and pharmaceutical research, notably as a building block for non-fullerene acceptors in organic photovoltaics.[1] Its unique chemical structure, characterized by a polar indan-1,3-dione core and a dicyanomethylene group, presents a distinct solubility profile that is critical for its application in solution-processable techniques. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting appropriate solvents for 2-(dicyanomethylene)indan-1,3-dione, underpinned by theoretical principles and validated experimental protocols.

Physicochemical Properties of 2-(dicyanomethylene)indan-1,3-dione

A thorough understanding of the molecule's properties is foundational to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₄N₂O₂ | [2] |

| Molecular Weight | 208.17 g/mol | [3] |

| Melting Point | 270°C (decomposes) | [2] |

| Appearance | Light yellow to amber to dark green powder/crystal | [4] |

The presence of two ketone groups and two nitrile groups imparts a significant dipole moment to the molecule, suggesting that polar solvents will be more effective for solubilization. The planar structure and potential for π-π stacking interactions also play a role in its solid-state packing and subsequent dissolution.

Theoretical Framework for Solvent Selection: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental principle in solubility science. This means that solutes tend to dissolve in solvents with similar intermolecular forces. For 2-(dicyanomethylene)indan-1,3-dione, its polarity suggests that polar solvents will be more suitable than nonpolar ones.

Experimental Protocol for Solubility Determination

This section outlines a standardized, step-by-step protocol for determining the solubility of 2-(dicyanomethylene)indan-1,3-dione in a variety of organic solvents.

Materials and Equipment

-

2-(dicyanomethylene)indan-1,3-dione (purity >98%)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks

-

A selection of analytical grade solvents (see Table 2 for suggestions)

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for 2-(dicyanomethylene)indan-1,3-dione and all solvents used. The parent compound, 1,3-indanedione, is harmful if swallowed.[6][7]

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-(dicyanomethylene)indan-1,3-dione into several glass vials.

-

Add a known volume (e.g., 2 mL) of the selected solvent to each vial.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for at least 24 hours to ensure saturation.

-

-

Sample Collection and Dilution:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette.

-

Dilute the collected supernatant with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solid.

-

Calculate the solubility in mg/mL or mol/L.

-

This protocol is a robust method for generating quantitative solubility data.[8][9]

Recommended Solvents for Initial Screening

Based on the principles of "like dissolves like" and a consideration of a range of solvent polarities and functionalities, the following solvents are recommended for an initial solubility screening.

| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) | Expected Solubility |

| Polar Aprotic | |||

| Dimethylformamide (DMF) | 6.4 | 17.4, 13.7, 11.3 | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 18.4, 16.4, 10.2 | High |

| Acetonitrile | 5.8 | 15.3, 18.0, 6.1 | Moderate to High |

| Acetone | 5.1 | 15.5, 10.4, 7.0 | Moderate |

| Polar Protic | |||

| Ethanol | 4.3 | 15.8, 8.8, 19.4 | Low to Moderate |

| Methanol | 5.1 | 14.7, 12.3, 22.3 | Low to Moderate |

| Chlorinated | |||

| Dichloromethane (DCM) | 3.1 | 17.0, 7.3, 7.1 | Moderate |

| Chloroform | 4.1 | 17.8, 3.1, 5.7 | Moderate to High |

| Nonpolar | |||

| Toluene | 2.4 | 18.0, 1.4, 2.0 | Very Low |

| Hexane | 0.1 | 14.9, 0.0, 0.0 | Insoluble |

Note: Hansen parameter values can vary slightly depending on the source.[10][11]

Data Interpretation and Visualization

The quantitative solubility data should be tabulated for easy comparison. A visual representation of the experimental workflow and the decision-making process for solvent selection can be highly beneficial.

Caption: A streamlined workflow for the experimental determination of solubility.

Caption: A logical flowchart for strategic solvent selection.

Broader Considerations in Solvent Selection

Beyond solubility, the choice of a solvent has significant implications for process safety, environmental impact, and regulatory compliance. Pharmaceutical and chemical industries are increasingly adopting "green chemistry" principles in their processes.[12][13] Solvent selection guides, such as those developed by the American Chemical Society Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable, provide a framework for ranking solvents based on safety, health, and environmental criteria.[14][15] Researchers should consult these guides to make informed and responsible solvent choices.

Conclusion

The solubility of 2-(dicyanomethylene)indan-1,3-dione is a critical parameter for its use in various applications. A systematic approach, combining theoretical understanding with rigorous experimental validation, is essential for identifying optimal solvents. By following the protocols and considering the broader context of safety and environmental impact, researchers can effectively and responsibly utilize this promising compound.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

-

LookChem. (n.d.). Cas 16954-74-8, 2-(DICYANOMETHYLENE)INDAN-1,3-DIONE. Retrieved from [Link]

- Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2009). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Scribd. (n.d.). Green Solvent Selection Guides. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dicyanomethylene)indan-1,3-dione. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community. (2024). Tools and techniques for solvent selection: green solvent selection guides. Retrieved from [Link]

-

ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility.... Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS.

- Arrowhead Forensics. (2017).

- Fisher Scientific. (2011).

-

PubChem. (n.d.). 1,3-Indandione. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

- MDPI. (2022).

Sources

- 1. ossila.com [ossila.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-(Dicyanomethylene)indan-1,3-dione | C12H4N2O2 | CID 542782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Dicyanomethylene)indan-1,3-dione | 16954-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. fishersci.ca [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. specialchem.com [specialchem.com]

- 11. researchgate.net [researchgate.net]

- 12. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 13. researchgate.net [researchgate.net]

- 14. acs.org [acs.org]

- 15. gctlc.org [gctlc.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(dicyanomethylene)indan-1,3-dione Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Knoevenagel Condensation of Indane-1,3-dione

Executive Summary & Reaction Scope

User Query: How do I improve the yield and purity of 2-(dicyanomethylene)indan-1,3-dione?

Technical Context: The synthesis of 2-(dicyanomethylene)indan-1,3-dione (often abbreviated as 2-CN-IND or DCID ) is a classic Knoevenagel condensation between indane-1,3-dione and malononitrile. While theoretically simple, this reaction is prone to three specific failure modes that kill yield:

-

Self-Condensation: Indane-1,3-dione forming "Bindone" (a red/purple byproduct).[1]

-

Over-Reaction: Formation of the bis-dicyanomethylene adduct (2,2'-substitution), which is often the target for OPV acceptors but an impurity here.

-

Solubility Issues: The product is highly polar and planar, leading to "oiling out" or trapping impurities in the crystal lattice.

This guide prioritizes a thermodynamically controlled, catalyst-minimized approach to maximize the mono-adduct yield.

Standardized High-Yield Protocols

We recommend two distinct protocols. Protocol A is the modern "Green" standard (highest purity). Protocol B is the classic solvent-based method (faster, scalable).

Data Comparison of Methods

| Metric | Protocol A (Water-Mediated) | Protocol B (Ethanol/Base) | Protocol C (Solvent-Free) |

| Typical Yield | 85 - 95% | 65 - 75% | 70 - 80% |

| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) | Low (requires chromatography) |

| Reaction Time | 2 - 4 Hours | 30 - 60 Mins | 10 - 20 Mins |

| Byproducts | Minimal | Bindone, Bis-adduct | Oligomers |

| Scalability | Excellent | Good | Poor (Heat management) |

Protocol A: Hydrophobic Effect (Water-Mediated)

Recommended for highest purity and atom economy.

Mechanism: Water forces the organic reactants together via the hydrophobic effect, accelerating the reaction without strong bases that trigger ring-opening or polymerization.

-

Setup: Charge a round-bottom flask with Indane-1,3-dione (1.0 eq) and Malononitrile (1.1 eq) .

-

Solvent: Add deionized water (0.5 M concentration relative to Indane).

-

Catalyst: Add NaHCO₃ (0.05 eq) . Note: Strong bases like piperidine are unnecessary here and promote side reactions.

-

Reaction: Stir vigorously at Room Temperature for 3 hours.

-

Checkpoint: The mixture will turn from a suspension to a thick colored precipitate.

-

-

Workup: Filter the solid.[1][2][3] Wash copiously with water (to remove unreacted malononitrile) and cold ethanol (to remove trace starting material).

-

Drying: Vacuum dry at 50°C.

Protocol B: Classic Ethanol Reflux

Recommended if the reagents are not finely powdered or if water solubility is an issue for substituted derivatives.

-

Setup: Dissolve Indane-1,3-dione (1.0 eq) and Malononitrile (1.2 eq) in absolute Ethanol (0.2 M).

-

Catalyst: Add Piperidine (0.1 eq) or Sodium Acetate (0.5 eq) .

-

Reaction: Stir at Room Temperature for 1 hour.

-

Critical Warning:DO NOT REFLUX if you want the mono-adduct. Heating drives the reaction toward the bis-adduct (2,2'-substitution) or Bindone formation.

-

-

Workup: Acidify slightly with 1M HCl (drops) to quench the base. Pour into ice water. Filter the precipitate.[1][2][3]

Troubleshooting & FAQs

Issue 1: "I am getting a dark red/purple tar instead of a solid."

Diagnosis: Bindone Formation (Self-Condensation). Indane-1,3-dione is an active methylene compound.[1] In the presence of strong base (or excess base) and lack of malononitrile availability, it reacts with itself.

-

Fix:

-

Reduce Base Strength: Switch from Piperidine/Et3N to Sodium Acetate or NaHCO₃.

-

Order of Addition: Dissolve Malononitrile before adding the base. Ensure Malononitrile is in slight excess (1.1–1.2 eq).

-

Issue 2: "My product contains the Bis-adduct (Tetracyano)."

Diagnosis: Thermodynamic Over-reaction. The mono-adduct (2-CN-IND) can react again at the carbonyls if energy (heat) and excess malononitrile are present.

-

Fix:

-

Temperature Control: Strictly maintain 20–25°C . Do not heat.

-

Stoichiometry: Do not exceed 1.2 equivalents of malononitrile.

-

Monitoring: Stop the reaction immediately upon consumption of Indane-1,3-dione (TLC check).

-

Issue 3: "The product oils out and won't crystallize."

Diagnosis: Impurity Trapping. This compound is planar and stacks well, but impurities (oligomers) disrupt the lattice.

-

Fix (Purification Protocol):

-

Trituration: If you have an oil, add a small amount of cold Ethanol or Diethyl Ether and scratch the glass side.

-

Recrystallization: The "Gold Standard" solvent for this class of compounds is Acetonitrile or Glacial Acetic Acid .

-

Dissolve in minimum boiling Acetonitrile.

-

Cool slowly to RT, then 4°C.

-

Alternative: Dissolve in NMP (N-Methyl-2-pyrrolidone) and precipitate by adding Water (Anti-solvent method).

-

-

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct synthesis route and troubleshooting steps.

Caption: Decision tree for optimizing the synthesis of 2-CN-IND, highlighting the critical temperature control required to avoid bis-adduct formation.

References

-

Fringuelli, F., et al. (2001). "Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process." Organic & Biomolecular Chemistry. (Demonstrates the hydrophobic effect in water for high-yield Knoevenagel condensations).

-

Encyclopedia.pub. (2022).[4] "Indane-1,3-Dione: From Synthetic Strategies to Applications." Encyclopedia. (Detailed review of Indane-1,3-dione reactivity, specifically distinguishing between mono- and di-substitution conditions).

-

Moynihan, H. A., & Horgan, D. E. (2017).[2] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. (General principles of recrystallization for highly polar organic solids). [2]

-

Levin, P. et al. (2020). "Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones." ACS Omega. (Provides comparative data on ionic liquids vs. traditional solvents).

Sources

Technical Support Center: Purification of 2-(Dicyanomethylene)indan-1,3-dione by Recrystallization

Welcome to the technical support center for the purification of 2-(dicyanomethylene)indan-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are working with this potent electron acceptor and require a robust, reliable purification protocol. As a compound synthesized via Knoevenagel condensation, crude 2-(dicyanomethylene)indan-1,3-dione often contains colored impurities, unreacted starting materials, and side-products.[1][2] Recrystallization is a powerful technique to achieve the high purity necessary for downstream applications.

This document moves beyond a simple set of instructions. It provides the causal logic behind procedural choices, offers solutions to common experimental hurdles, and is grounded in established chemical principles to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge to help you characterize your material and set appropriate expectations for the purification process.

Q1: What are the physical properties of pure 2-(dicyanomethylene)indan-1,3-dione? Pure 2-(dicyanomethylene)indan-1,3-dione should be a crystalline solid. Commercial suppliers describe its appearance as ranging from light yellow to amber or even dark green, suggesting that color intensity is a key, albeit variable, indicator of purity. The reported melting point is approximately 270°C, though it is noted to decompose at this temperature.[3] A sharp melting point (within a 1-2°C range) close to the literature value is a strong indicator of high purity.

Q2: My crude product is a dark brown or greenish solid. What are the likely impurities? The dark coloration is typical for crude products from Knoevenagel condensations. The primary sources of these impurities are:

-

Unreacted Starting Materials: Residual indan-1,3-dione or malononitrile.

-

Side-Products: The reaction can sometimes yield a tetracyano-substituted derivative, 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile, particularly if the reaction is heated.[1][2]

-

Degradation or Polymeric Materials: Highly conjugated organic molecules are prone to forming colored byproducts, especially under basic conditions or upon exposure to heat over time.

Q3: What is the core principle of recrystallizing this specific compound? Recrystallization leverages differences in solubility. The goal is to find a solvent (or solvent system) that completely dissolves 2-(dicyanomethylene)indan-1,3-dione and its impurities at an elevated temperature but becomes a poor solvent for the target compound as the solution cools.[4] Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") while the pure product crystallizes out.[4]

Q4: How do I select the best solvent for recrystallization? A definitive, universally "best" solvent is not cited in the literature, which is common. An ideal recrystallization solvent should:

-

Not react with the compound.

-

Dissolve the compound completely when hot (near boiling).

-

Dissolve the compound poorly or not at all when cold.

-

Dissolve impurities well at all temperatures, or not at all (allowing for hot filtration).

-

Have a boiling point below the compound's melting point.

-

Be volatile enough to be easily removed from the purified crystals.

A systematic screening process, detailed in the protocol below, is the most reliable method for selecting an appropriate solvent.

Section 2: Experimental Protocol for Recrystallization

This section provides a detailed, two-part methodology for purifying 2-(dicyanomethylene)indan-1,3-dione.

Part A: Systematic Solvent Screening

Before committing your entire batch of crude product, it is essential to perform small-scale solubility tests.

Methodology:

-

Place approximately 20-30 mg of your crude material into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, toluene, acetonitrile) dropwise at room temperature. Note the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a hot water or sand bath until the solvent boils.[5]

-

If the solid dissolves completely, allow the tube to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals that form. The best solvent is one that demonstrates the behavior outlined in the table below.

Table 1: Solvent Screening Observations and Interpretation

| Observation at Room Temp | Observation at Boiling Point | Observation After Cooling | Interpretation |

|---|---|---|---|

| Soluble | (N/A) | No Crystals | Poor Solvent: Compound is too soluble. |

| Insoluble | Insoluble | (N/A) | Poor Solvent: Compound is not soluble enough. |

| Sparingly Soluble | Soluble | Abundant, well-formed crystals | Excellent Candidate Solvent. |

| Sparingly Soluble | Soluble | Few or no crystals | Fair Solvent: May lead to low recovery.[6] |

| Insoluble | Soluble | Oily liquid forms | Poor Solvent: Compound is "oiling out." |

Part B: Standard Recrystallization Procedure

-

Dissolution: Place the crude 2-(dicyanomethylene)indan-1,3-dione into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent from Part A in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

-

Scientist's Note: Using the absolute minimum volume of hot solvent is the most critical factor for maximizing your yield. Adding excess solvent will cause a significant portion of your product to remain in the mother liquor upon cooling.[5]

-

-

Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, polymeric material) or if you plan to decolorize with activated charcoal, a hot filtration is necessary. Keep the receiving flask warm to prevent premature crystallization in the funnel.[4]

-

Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., by placing it on a cork ring or wooden block) promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

-

Scientist's Note: Using ice-cold solvent for washing is crucial. Using room-temperature solvent will redissolve some of your purified product, reducing the final yield.[5]

-

-

Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass or weighing dish and dry them completely in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point near 270°C indicates high purity. A broad or depressed melting point suggests the presence of residual solvent or impurities.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of 2-(dicyanomethylene)indan-1,3-dione.

Problem: No crystals form, even after cooling in an ice bath.

-

Probable Cause(s):

-

Recommended Solution(s):

-

Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and attempt to cool it again.[6]

-

Induce Crystallization: Try scratching the inner wall of the flask at the liquid's surface with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[7]

-

Seed the Solution: If you have a small sample of pure product, add a single "seed crystal" to the cooled solution to initiate crystallization.[5]

-

Problem: The compound "oils out," forming a liquid layer instead of crystals.

-

Probable Cause(s):

-

Low Melting Point Impurities: The melting point of the impure compound is lower than the temperature of the solution from which it is separating.[6]

-

Rapid Cooling: The solution was cooled too quickly, not allowing enough time for an ordered crystal lattice to form.

-

-

Recommended Solution(s):

-

Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-15%) to lower the saturation temperature.[7]

-

Ensure Slow Cooling: Allow the solution to cool as slowly as possible. Insulate the flask and leave it undisturbed for several hours or overnight.[7]

-

Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate using the solvent screening protocol (Part A).

-

Problem: The final product is still significantly colored.

-

Probable Cause(s):

-

Colored Impurities: The impurity has solubility characteristics very similar to the target compound.

-

Inherent Color: The pure compound itself is colored (often light yellow). The goal is to reduce the color, not necessarily eliminate it entirely.

-

-

Recommended Solution(s):

-

Use Activated Charcoal: During the dissolution step (Protocol Part B, Step 1), after the compound has dissolved in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (1-2% of the solute's weight). Swirl the hot solution for a few minutes, then remove the charcoal via hot filtration. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

-

Perform a Second Recrystallization: A second recrystallization of the purified material may be necessary to remove stubborn impurities.

-

Problem: The recovery (yield) of the purified compound is very low.

-

Probable Cause(s):

-

Excess Solvent: Too much solvent was used, and a large amount of the product remains in the mother liquor.[6]

-

Premature Crystallization: The product crystallized in the funnel during hot filtration and was discarded.

-

Inappropriate Solvent Choice: The compound has a relatively high solubility in the chosen solvent even when cold.

-

Excessive Washing: Too much cold solvent was used to wash the crystals during filtration.

-

-

Recommended Solution(s):

-

Recover from Mother Liquor: You can often recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

-

Refine Your Technique: In your next attempt, be meticulous about using the minimum amount of hot solvent. Ensure your filtration apparatus is pre-heated for hot filtration. Use only a minimal amount of ice-cold solvent for washing.

-

Section 4: Visualization - Troubleshooting Workflow

This diagram provides a logical decision-making tree for addressing common recrystallization issues.

Caption: Decision tree for troubleshooting common recrystallization issues.

References

-

2-(DICYANOMETHYLENE)INDAN-1,3-DIONE Chemical Properties . LookChem. [Link]

-

2.1: Recrystallization . Chemistry LibreTexts. [Link]

-

Problems with Recrystallisations . University of York, Department of Chemistry. [Link]

-

3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

-

Recrystallization1 . Unknown Source. [Link]

-

Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

-

2-(Dicyanomethylene)indan-1,3-dione | C12H4N2O2 . PubChem, National Center for Biotechnology Information. [Link]

-

Indane-1,3-dione - Solubility . Solubility of Things. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications . Encyclopedia.pub. [Link]

- Preparation method of 1,3-indandione compounds.

-

Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity . National Center for Biotechnology Information. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications . National Center for Biotechnology Information. [Link]

-

2-dicyanomethylene-1,3-indanedione: a new electron acceptor . PubMed, National Center for Biotechnology Information. [Link]

-

1,3-Indandione | C9H6O2 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 16954-74-8,2-(DICYANOMETHYLENE)INDAN-1,3-DIONE | lookchem [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Troubleshooting nucleophilic attack at the carbonyl vs dicyanomethylene group

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges you face at the bench. This guide is designed to provide you with in-depth, field-proven insights into controlling the chemoselectivity of nucleophilic attacks on substrates bearing both a carbonyl and a dicyanomethylene group. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Underlying Principles

This section addresses the fundamental concepts that govern the reactivity of these bifunctional molecules. A solid grasp of these principles is the first step toward successful troubleshooting.

Q1: What are the fundamental differences in reactivity between a carbonyl carbon and the dicyanomethylene group?

The site of nucleophilic attack is determined by the electronic properties of the two functional groups.

-

The Carbonyl Group (C=O): The significant difference in electronegativity between carbon and oxygen results in a highly polarized bond, creating a substantial partial positive charge (δ+) on the carbonyl carbon.[1][2][3] This makes the carbonyl carbon a "hard" electrophilic center. Nucleophilic attack at this position is a direct, or 1,2-addition .

-

The Dicyanomethylene Group (>C=C(CN)₂): This group is part of a conjugated system, often referred to as a Michael acceptor, a classic example being its role in the Knoevenagel condensation.[4][5][6] While the carbon double-bonded to the dicyano-substituted carbon is electrophilic, the entire π-system can accept electron density. The electrophilic character is more diffuse, making the β-carbon of the α,β-unsaturated system a "soft" electrophilic center. Nucleophilic attack at this position is a conjugate, or 1,4-addition .

Q2: How does the Hard and Soft Acids and Bases (HSAB) Principle predict the site of nucleophilic attack?

The HSAB principle is a powerful qualitative tool for predicting the outcome of these competitive reactions.[7][8] It states that hard acids react preferentially with hard bases, and soft acids react preferentially with soft bases.[7][9]

-

Hard-Hard Interaction: The carbonyl carbon, being a hard electrophile (acid), will preferentially react with hard nucleophiles (bases). These are typically highly charged, non-polarizable species.

-

Soft-Soft Interaction: The dicyanomethylene β-carbon, being a soft electrophile (acid), will preferentially react with soft nucleophiles (bases). These are generally larger, more polarizable species with lower charge density.[7][9]

The table below provides a classification of common nucleophiles.

| Nucleophile Class | Examples | Classification | Preferred Attack Site |

| Organolithium Reagents | n-BuLi, PhLi | Hard | Carbonyl (1,2-Addition) |

| Grignard Reagents | MeMgBr, PhMgCl | Hard | Carbonyl (1,2-Addition) |

| Hydride Reagents | LiAlH₄, NaBH₄ | Hard | Carbonyl (1,2-Addition) |

| Organocuprates (Gilman) | Me₂CuLi, Ph₂CuLi | Soft | Dicyanomethylene (1,4-Addition) |

| Thiolates | R-S⁻ | Soft | Dicyanomethylene (1,4-Addition) |

| Enolates (under thermodynamic conditions) | Ketone + NaH | Soft | Dicyanomethylene (1,4-Addition) |

| Cyanide | NaCN, KCN | Borderline/Soft | Dicyanomethylene (1,4-Addition) |

Q3: What is the role of kinetic versus thermodynamic control in these reactions?

The reaction temperature and time are critical variables that can dictate the product distribution by favoring either the kinetic or the thermodynamic pathway.[10]

-

Kinetic Control: At low temperatures, reactions are essentially irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy.[10][11] In this system, direct (1,2-) addition to the carbonyl is often the kinetically favored pathway.

-

Thermodynamic Control: At higher temperatures, the initial additions are reversible. The system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established. The final product distribution will reflect the relative thermodynamic stability of the products. The conjugate (1,4-) addition product is frequently the more stable, thermodynamic product.[11]

Q4: How can I analyze the reaction mixture to identify the products?

Distinguishing between the 1,2-adduct and the 1,4-adduct is generally straightforward using standard analytical techniques.

-

Infrared (IR) Spectroscopy:

-

1,2-Adduct: Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and disappearance of the C=O stretch (~1680-1720 cm⁻¹). The C≡N and C=C stretches will remain.

-

1,4-Adduct: The C=O stretch will remain. The C=C stretch (~1620-1680 cm⁻¹) will disappear. The C≡N stretch (~2220-2260 cm⁻¹) will also be present.

-

-

¹H NMR Spectroscopy:

-

1,2-Adduct: Disappearance of the aldehydic or ketonic α-protons. Appearance of a new signal for the proton on the carbon bearing the new -OH group. The vinyl proton of the dicyanomethylene group will still be present.

-

1,4-Adduct: The vinyl proton signal will disappear. New signals will appear in the aliphatic region corresponding to the now-saturated carbon chain.

-

-

¹³C NMR Spectroscopy:

-

1,2-Adduct: The carbonyl carbon signal (~190-220 ppm) will be replaced by a signal for a carbon bearing an -OH group (~60-80 ppm).

-

1,4-Adduct: The carbonyl signal will remain. The signals for the sp² carbons of the C=C bond will be replaced by signals for sp³ carbons.

-

-

Mass Spectrometry (MS): Both products will have the same mass (they are isomers). However, fragmentation patterns may differ, and techniques like GC-MS or LC-MS can be used to separate the isomers before detection.[12][13]

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and solve specific experimental challenges.

Problem 1: My reaction exclusively yields the carbonyl (1,2-) addition product, but I need the dicyanomethylene (1,4-) adduct.

-

Probable Cause: Your experimental conditions are favoring the kinetic product. This is likely due to the use of a hard nucleophile, a low reaction temperature, or both.

-

Suggested Solutions:

-

Change the Nucleophile: Switch from a hard nucleophile (e.g., organolithium or Grignard) to a soft nucleophile. Organocuprates (Gilman reagents) are the classic choice for promoting 1,4-addition.

-

Increase the Reaction Temperature: Elevating the temperature can provide the necessary energy to make the 1,2-addition reversible, allowing the system to equilibrate to the more stable 1,4-adduct. Monitor the reaction for potential decomposition at higher temperatures.

-

Solvent Choice: Protic solvents can stabilize the enolate intermediate formed during Michael addition, potentially favoring the 1,4-pathway. However, be cautious as protic solvents will quench hard nucleophiles like Grignards. This strategy is more suitable for softer nucleophiles.

-

Problem 2: My reaction only yields the dicyanomethylene (1,4-) adduct, but I need the carbonyl (1,2-) addition product.

-

Probable Cause: Your conditions favor the thermodynamic product, likely due to a soft nucleophile or elevated reaction temperatures allowing for equilibration.

-

Suggested Solutions:

-